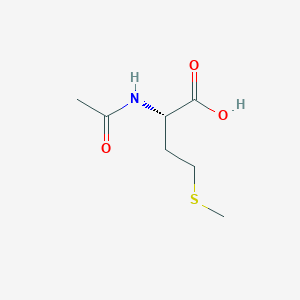

N-acetyl-L-methionine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883214 | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

307mg/mL at 25 °C | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-82-7 | |

| Record name | N-Acetyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J12WX5B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105.5 °C | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of N-acetyl-L-methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-methionine (NALM) is an acetylated derivative of the essential amino acid L-methionine. This modification enhances its stability and bioavailability, positioning it as a valuable compound in nutraceutical and pharmaceutical applications. This technical guide provides an in-depth exploration of the core mechanism of action of NALM, focusing on its biochemical conversion, its role as a potent antioxidant, and its contribution to critical metabolic pathways. We will delve into the enzymatic processes that govern its activity, present quantitative data from relevant studies, detail key experimental protocols for its investigation, and provide visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound serves as a prodrug for L-methionine, an essential sulfur-containing amino acid that plays a pivotal role in protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds.[1][2] The acetylation of the amino group of L-methionine improves its stability and palatability, making it a suitable supplement in various applications.[3] The primary mechanism of action of NALM revolves around its deacetylation to yield L-methionine, which then enters endogenous metabolic pathways, most notably the transmethylation and transsulfuration pathways. These pathways are crucial for the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor, and glutathione (GSH), a major intracellular antioxidant.[3][4]

Biochemical Pathways

The biological activity of this compound is initiated by its conversion to L-methionine, a reaction catalyzed by the enzyme Acylase I (N-acyl-L-amino-acid amidohydrolase).[5][6]

Deacetylation of this compound

Acylase I is a cytosolic enzyme with a high affinity for N-acetylated amino acids with unbranched side chains.[5] The hydrolysis of NALM by Acylase I releases L-methionine and acetate.[6]

Methionine Metabolism: Transmethylation and Transsulfuration

Once formed, L-methionine enters two major interconnected pathways:

-

Transmethylation Pathway: L-methionine is converted to S-adenosylmethionine (SAMe) by the enzyme Methionine Adenosyltransferase (MAT).[4][7][8] SAMe is the primary methyl group donor for a multitude of biological methylation reactions, including DNA, RNA, and protein methylation.[4]

-

Transsulfuration Pathway: This pathway, primarily active in the liver, converts homocysteine (a product of SAMe-dependent methylation reactions) to cysteine.[9] This process is catalyzed by two key enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL). Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH).[10][11]

Core Mechanisms of Action

Replenishment of L-methionine

As a prodrug, the primary function of NALM is to deliver L-methionine for various metabolic processes. Studies have shown that oral administration of NALM leads to a significant increase in plasma L-methionine levels, comparable to the administration of L-methionine itself, although with a slightly slower initial absorption rate.[12] This sustained release of L-methionine makes NALM an effective supplement for conditions where methionine availability is limited.

Antioxidant Activity

The antioxidant properties of NALM are a key aspect of its mechanism of action and are primarily mediated through the synthesis of glutathione (GSH).

-

Glutathione Synthesis: By providing the precursor L-methionine, which is subsequently converted to cysteine via the transsulfuration pathway, NALM directly supports the de novo synthesis of GSH.[13] GSH is a tripeptide (γ-glutamyl-cysteinyl-glycine) that acts as a major cellular antioxidant, detoxifying reactive oxygen species (ROS) and electrophilic compounds.[14]

-

Direct Radical Scavenging: While the primary antioxidant effect is indirect via GSH synthesis, the methionine moiety itself can act as a scavenger of certain ROS.[15]

-

Enhancement of Antioxidant Enzymes: Studies have shown that supplementation with NALM or its downstream metabolites can enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14][16] These enzymes play a crucial role in the detoxification of superoxide radicals and hydrogen peroxide.

Cellular Protection

The increased availability of GSH and the enhanced activity of antioxidant enzymes contribute to the protection of cellular components from oxidative damage. This includes:

-

Protection against Lipid Peroxidation: By neutralizing free radicals, NALM helps to prevent the damaging chain reactions of lipid peroxidation in cell membranes.

-

Reduction of Protein Oxidation: NALM has been shown to be superior to N-acetyl-L-tryptophan in protecting proteins, such as human serum albumin, from oxidative modifications like carbonylation.[17]

-

Modulation of Apoptosis: Oxidative stress is a known trigger of apoptosis. By mitigating oxidative damage, NALM can indirectly influence apoptotic pathways. Some studies have indicated that NALM can increase caspase-3 activity, suggesting a complex role in regulating programmed cell death that may be context-dependent.[18]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate(s) | Km (μM) | kcat (s⁻¹) | Source(s) |

| Acylase I (Porcine Kidney) | This compound | - | - | [5] |

| Methionine Adenosyltransferase 2A (Human) | L-methionine | 23 | 0.27 | [7] |

| ATP | 98 | 0.27 | [7] | |

| Cystathionine β-synthase (Yeast) | L-Homocysteine | 1200 | - | [19] |

| L-Serine | - | - | [19] | |

| Glutathione Synthetase (Rat) | ATP | 37 | - | [1][20] |

| Glycine | 913 | - | [1][20] | |

| γ-Glutamylcysteine Ligase (Human) | L-Glutamate | - | - | [21] |

| L-2-Aminobutyrate | - | - | [21] |

Table 2: In Vitro and In Vivo Effects of this compound

| Parameter | Model System | Treatment/Concentration | Observed Effect | Source(s) |

| Cell Growth (IC50) | Jurkat cells | 72 hours | 125 µg/mL | [18][22] |

| Hepatic Glutathione Levels | Male Bom:NMRI mice | 859.5 mg/kg (oral) | Inhibition of hepatic glutathione decrease | [13] |

| Protein Oxidation (AOPP) | Recombinant Human Serum Albumin | 75 µM NALM + Chloramine-T | 55% reduction in Advanced Oxidation Protein Products (AOPP) compared to no additive | [17] |

| Tryptophan Fluorescence | Recombinant Human Serum Albumin | 75 µM NALM + Chloramine-T | 35.6% preservation of fluorescence compared to no additive | [17] |

| Superoxide Dismutase (SOD) Activity | Rats with Ochratoxin A-induced toxicity | - | N-acetylcysteine (a related compound) increased SOD levels | [14] |

| Catalase (CAT) Activity | Rats with methionine-induced colon injury | - | N-acetyl-L-cysteine increased CAT activity | [16] |

Experimental Protocols

Measurement of Glutathione (GSH) Levels

A common method for determining total glutathione levels is the enzymatic recycling assay using glutathione reductase and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle: GSH reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, which initiates a new cycle of TNB formation. The rate of TNB formation is proportional to the total glutathione concentration.

Protocol Outline:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and deproteinize with an acid like sulfosalicylic acid.

-

Assay Reaction: In a 96-well plate, add the sample supernatant, DTNB solution, and NADPH.

-

Initiate Reaction: Add glutathione reductase to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes.

-

Quantification: Calculate the rate of absorbance change and determine the GSH concentration from a standard curve prepared with known concentrations of GSH.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a sample against peroxyl radicals.

Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants in the sample protect the fluorescent probe from degradation. The antioxidant capacity is quantified by comparing the decay of fluorescence in the presence and absence of the antioxidant.

Protocol Outline:

-

Reagent Preparation: Prepare a working solution of the fluorescent probe and the radical initiator.

-

Assay Setup: In a black 96-well plate, add the sample or a Trolox standard (a vitamin E analog used as a reference).

-

Fluorescent Probe Addition: Add the fluorescent probe solution to all wells.

-

Initiate Reaction: Add the radical initiator to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over time.

-

Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is expressed as Trolox equivalents.

Protein Carbonyl Assay

This assay quantifies the level of protein oxidation by measuring the amount of carbonyl groups introduced into proteins.

Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable dinitrophenyl (DNP) hydrazone product, which can be detected spectrophotometrically at approximately 375 nm.

Protocol Outline:

-

Sample Preparation: Prepare protein samples from tissue homogenates or cell lysates.

-

Derivatization: Incubate the protein sample with DNPH solution. A control sample is incubated without DNPH.

-

Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.

-

Washing: Wash the protein pellet with an ethanol/ethyl acetate mixture to remove any remaining free DNPH.

-

Solubilization: Resuspend the protein pellet in a strong denaturing agent (e.g., guanidine hydrochloride).

-

Measurement: Measure the absorbance of the DNP-hydrazone product at ~375 nm.

-

Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNP-hydrazone.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: Caspase-3 cleaves a specific peptide substrate (e.g., DEVD) that is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). The cleavage releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.

Protocol Outline:

-

Cell Lysate Preparation: Prepare cell lysates from treated and control cells.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C to allow the enzyme to cleave the substrate.

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for a fluorogenic substrate).

-

Quantification: Determine the caspase-3 activity by comparing the signal from the treated samples to that of the controls.

Conclusion

This compound exerts its biological effects primarily by serving as a stable and bioavailable source of L-methionine. Its mechanism of action is centered on the replenishment of the intracellular L-methionine pool, which in turn fuels the transmethylation and transsulfuration pathways. The consequent synthesis of S-adenosylmethionine and, most critically, the potent antioxidant glutathione, underpins its protective effects against oxidative stress. The ability of NALM to enhance the cellular antioxidant defense system makes it a compound of significant interest for further research and development in the fields of nutrition, toxicology, and therapeutics. This guide provides a foundational understanding of its core mechanisms, supported by quantitative data and detailed experimental approaches, to aid researchers and drug development professionals in their exploration of this promising molecule.

References

- 1. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo effects of N-acetylcysteine on glutathione metabolism and on the biotransformation of carcinogenic and/or mutagenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate Dynamics Contribute to Enzymatic Specificity in Human and Bacterial Methionine Adenosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 12. Plasma methionine levels in normal adult subjects after oral loading with L-methionine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effects of N-acetylcysteine and S-adenosyl-Lmethionine against nephrotoxicity and immunotoxicity induced by ochratoxin A in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Kinetic measurement by LC/MS of gamma-glutamylcysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-Methionine as a Methionine Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine, utilized across various scientific and pharmaceutical applications as a stable and bioavailable precursor to L-methionine. This technical guide provides an in-depth overview of the core principles governing the conversion of NALM to L-methionine, its metabolic fate, and its practical applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in their work with this compound.

Biochemical Conversion of this compound to L-Methionine

The primary mechanism for the conversion of this compound to L-methionine in biological systems is enzymatic hydrolysis. This reaction is predominantly catalyzed by the enzyme Aminoacylase-1 (also known as acylase I).[1][2]

The Role of Aminoacylase-1 (ACY1)

Aminoacylase-1 is a cytosolic, homodimeric zinc-binding enzyme that catalyzes the deacetylation of N-acetylated amino acids to yield a free amino acid and acetate.[1] ACY1 exhibits a high affinity for aliphatic N-acetylated amino acids, with this compound being a preferred substrate.[1] The enzyme is highly specific for the L-isomer, leaving N-acetyl-D-methionine largely unhydrolyzed.[3][4] This stereospecificity is a key consideration in applications where the racemic mixture, N-acetyl-DL-methionine, is used. The expression of ACY1 is highest in the kidney and brain.[5]

Conversion Pathway

The enzymatic conversion is a straightforward hydrolysis reaction:

This compound + H₂O --(Aminoacylase-1)--> L-methionine + Acetate

This process efficiently releases L-methionine, which can then enter the body's methionine metabolic pools.

Bioavailability and Nutritional Equivalence

Extensive studies in both animal models and humans have demonstrated that this compound is nutritionally and metabolically equivalent to L-methionine.[6] The acetyl group is readily cleaved, making the methionine available for its various physiological roles.

In Vivo Studies

Studies in rats have shown that this compound promotes growth at a rate equivalent to that of L-methionine when supplemented in a sulfur amino acid-deficient diet.[6] Isotope tracer studies using 35S-labeled NALM and L-methionine revealed similar tissue distribution and incorporation into proteins.[6] Furthermore, experiments tracking the acetyl group of N-[1-14C]acetyl-L-methionine showed that it is metabolized to CO2 in a manner similar to sodium acetate, indicating efficient deacetylation.[6]

Quantitative Bioavailability Data

The bioavailability of D-methionine relative to L-methionine in weanling pigs has been estimated to be 101% based on nitrogen retention, suggesting that after deacetylation, the resulting L-methionine from NALM is fully utilized.[7]

Metabolic Pathways of Methionine

Once L-methionine is released from NALM, it enters the same metabolic pathways as dietary L-methionine. These pathways are crucial for numerous cellular functions, including protein synthesis, methylation reactions, and the production of other important metabolites.

The Methionine Cycle (One-Carbon Metabolism)

The methionine cycle is a central metabolic pathway that generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[8][9][10]

Key steps in the Methionine Cycle include:

-

Activation of Methionine: L-methionine is converted to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT).[9]

-

Methyl Group Transfer: SAM donates its methyl group to various acceptor molecules (e.g., DNA, RNA, proteins, lipids) in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).[8][11]

-

Regeneration of Homocysteine: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase.[8]

-

Remethylation to Methionine: Homocysteine is remethylated to form methionine, a reaction catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate.[9]

dot

Caption: The Methionine Cycle (One-Carbon Metabolism).

The Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed into the transsulfuration pathway to be irreversibly converted to cysteine.[12][13] This pathway is critical for the synthesis of glutathione, a major cellular antioxidant.

Key enzymes in the Transsulfuration Pathway:

-

Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine. The activity of CBS is allosterically activated by SAM.[12][13]

-

Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[12][13]

dot

Caption: The Transsulfuration Pathway.

Quantitative Data

Enzyme Kinetics of Aminoacylase-1

The following table summarizes the kinetic parameters for the hydrolysis of this compound by porcine kidney acylase I.

| Substrate | Enzyme Source | Km (mM) | Vmax (mmol L-1 s-1) | pH | Reference |

| This compound | Porcine Kidney | 5 ± 1 | - | 7.5 | [14] |

| N-acetyl-DL-methionine | Porcine Kidney | 10 ± 2 | - | 7.5 | [14] |

| N-acetyl-DL-methionine | Porcine Kidney | 0.24 (mol L-1) | 0.3152 | 7.0 | [3] |

Note: Vmax values can vary significantly based on enzyme purity and assay conditions.

Experimental Protocols

Aminoacylase-1 Activity Assay (Spectrophotometric Method)

This protocol is adapted from a method for measuring amino acid release.[14]

-

Reagents:

-

Phosphate buffer (0.1 M, pH 7.5)

-

This compound solution (substrate, concentration range to be tested, e.g., 1-20 mM in phosphate buffer)

-

Aminoacylase-1 solution (e.g., from porcine kidney, of known concentration in phosphate buffer)

-

o-Phthalaldehyde (OPA) reagent

-

Mercaptoethanol

-

-

Procedure:

-

Prepare reaction mixtures containing the phosphate buffer and varying concentrations of the this compound substrate.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of the Aminoacylase-1 solution to each mixture.

-

Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

To quantify the released L-methionine, take an aliquot of the reaction mixture and add the OPA reagent and mercaptoethanol.

-

Measure the absorbance at a specific wavelength (typically 340 nm) using a spectrophotometer.

-

Create a standard curve using known concentrations of L-methionine to determine the amount of product formed.

-

Calculate the initial reaction rates and determine Km and Vmax using Michaelis-Menten and Lineweaver-Burk plots.

-

Monitoring NALM Hydrolysis by 1H NMR Spectroscopy

This protocol allows for the real-time monitoring of the enzymatic hydrolysis of NALM.[3][15]

-

Sample Preparation:

-

NMR Experiment:

-

Transfer a known volume of the N-acetyl-DL-methionine solution (e.g., 500 µL) to an NMR tube and acquire an initial 1H NMR spectrum.[3]

-

Initiate the reaction by adding a small volume of the enzyme solution (e.g., 100 µL) to the NMR tube and mix thoroughly.[3]

-

Immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 4 minutes for 2 hours).[3]

-

-

Data Analysis:

-

Monitor the decrease in the integral of the α-methine proton signal of this compound (around 4.25 ppm) and the simultaneous increase in the integral of the α-methine proton signal of L-methionine (around 3.85 ppm).[3][4]

-

Calculate the substrate concentration at each time point from the integration data.[4]

-

Plot substrate concentration versus time to observe the reaction progress.[4]

-

Calculate the reaction rate at different substrate concentrations to generate Michaelis-Menten and Lineweaver-Burk plots for the determination of Km and Vmax.[4]

-

dot

Caption: Experimental workflow for monitoring NALM hydrolysis by NMR.

Quantification of NALM and L-Methionine by HPLC

This protocol provides a general framework for the separation and quantification of NALM and L-methionine using High-Performance Liquid Chromatography (HPLC).[16][17]

-

Instrumentation and Columns:

-

Sample Preparation:

-

For plasma samples, deproteinize by adding a precipitating agent (e.g., perchloric acid or acetonitrile), followed by centrifugation.

-

Derivatize the amino acids in the supernatant with a fluorescent tag such as o-phthalaldehyde (OPA) for enhanced sensitivity with a fluorescence detector.[16]

-

-

Chromatographic Conditions (Example for Reversed-Phase):

-

Mobile Phase A: Tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 (e.g., 5/95/900 v/v/v).[16]

-

Mobile Phase B: Methanol.[16]

-

Gradient Program: A customized gradient from Mobile Phase A to Mobile Phase B to achieve separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV (e.g., 210 nm).

-

-

Quantification:

-

Prepare a series of calibration standards of NALM and L-methionine of known concentrations.

-

Inject the standards and samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration for each standard.

-

Determine the concentration of NALM and L-methionine in the unknown samples by interpolating their peak areas from the calibration curve.

-

Applications in Research and Drug Development

-

Nutritional Supplementation: NALM is used as a stable source of methionine in parenteral and enteral nutrition formulas.[18]

-

Pharmaceutical Formulations: Due to its stability, NALM can be a preferred source of methionine in drug formulations where free methionine might be reactive.

-

Cell Culture Media: NALM can be used as a methionine source in cell culture media, particularly for cells sensitive to methionine oxidation.

-

Research Tool: As a pro-drug for L-methionine, NALM is a valuable tool for studying the effects of controlled methionine delivery in various biological models.

Conclusion

This compound serves as a highly effective and bioavailable precursor to L-methionine. Its conversion is efficiently catalyzed by Aminoacylase-1, and the released L-methionine is fully integrated into the body's metabolic pathways. The stability and nutritional equivalence of NALM make it a valuable compound in nutritional therapy, pharmaceutical formulations, and as a research tool. The experimental protocols and quantitative data provided in this guide offer a solid foundation for scientists and researchers working with this important methionine derivative.

References

- 1. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

- 5. uniprot.org [uniprot.org]

- 6. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amsbio.com [amsbio.com]

- 9. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 14. [Method of measuring activity of amino acid acylase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. azom.com [azom.com]

- 16. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of N-acetyl-L-methionine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NALM) is an acetylated derivative of the essential amino acid L-methionine. While historically considered primarily a bioavailable source of L-methionine for nutritional and pharmaceutical applications, emerging research has illuminated its distinct and significant roles within the intricate network of cellular metabolism.[1][2] This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted functions of NALM, with a focus on its impact on one-carbon metabolism, antioxidant defense, and cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic and metabolic potential of this intriguing molecule.

Biosynthesis and Degradation of this compound

The cellular pool of NALM is maintained through a dynamic balance of synthesis and degradation.

Synthesis:

This compound can be synthesized endogenously from L-methionine and acetyl-CoA. This reaction is catalyzed by the enzyme methionine N-acetyltransferase (EC 2.3.1.66).[3] Additionally, N-acetylated amino acids, including NALM, can be released during the proteolytic degradation of N-terminally acetylated proteins, a common post-translational modification in eukaryotes.[3]

Degradation:

The primary enzyme responsible for the deacetylation of NALM is aminoacylase 1 (ACY1) , a cytosolic metalloenzyme.[4][5] ACY1 catalyzes the hydrolysis of NALM to yield L-methionine and acetate, thereby regenerating the parent amino acid for its various metabolic fates.[5][6] Deficiencies in ACY1 have been linked to a variety of neurological disorders, highlighting the physiological importance of this metabolic step.[1][7]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism and effects of this compound.

Table 1: Enzyme Kinetics of N-acetyl-amino Acid Hydrolysis

| Enzyme | Substrate | Km (mol L-1) | Vmax (mmol L-1s-1) | Organism/Tissue | Reference |

| Porcine Acylase | N-acetyl-DL-methionine | 0.24 | 0.3152 | Pig | [8][9] |

Table 2: Cellular Effects of this compound Supplementation

| Cell Line | Treatment | Endpoint | Observation | Reference |

| Human Oligodendroglioma | - | Rate of NALM formation | 0.44 ± 0.064 atom percent excess per minute | [1][7] |

| Jurkat | NALM (125 µg/mL, 72h) | Cell Growth | Significant reduction from 387.5 ± 37.5% to 204.0 ± 46.0% | [5] |

| Jurkat | NALM (250 µg/mL, 24h) | Mitochondrial Activity | Significant decrease from 100 ± 6.2% to 81.9 ± 2.5% | [5] |

| MTC-SK | NALM (125 µg/mL, 48h) | Cell Growth | Significant reduction from 293.5 ± 5.5% to 240.0 ± 14.0% | [5] |

| MTC-SK | NALM (375 µg/mL, 48h) | Mitochondrial Activity | Decrease from 100 ± 5.2% to 84.8 ± 2.5% | [5] |

Core Metabolic Pathways Involving this compound

NALM serves as a crucial link to several fundamental metabolic pathways, primarily by providing a readily available source of L-methionine.

One-Carbon Metabolism and the Methionine Cycle

Upon deacetylation, the liberated L-methionine enters the methionine cycle. A key function of this cycle is the production of S-adenosylmethionine (SAMe), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation.[10] The cycle is interconnected with folate metabolism, which provides the methyl group for the remethylation of homocysteine back to methionine.[10]

The Transsulfuration Pathway and Glutathione Synthesis

Homocysteine, an intermediate in the methionine cycle, can be directed into the transsulfuration pathway. This pathway leads to the synthesis of cysteine, a key precursor for the major intracellular antioxidant, glutathione (GSH).[11][12] By supplying methionine, NALM indirectly supports the cell's capacity to synthesize glutathione and maintain redox homeostasis.

Role in Cellular Signaling

Recent evidence suggests that methionine metabolism, and by extension NALM, can influence key cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular processes. Studies have shown that methionine can activate the mTOR pathway, potentially through the PI3K/Akt axis, to promote protein synthesis.[13][14] Given that NALM is a direct precursor to methionine, it is plausible that NALM supplementation can modulate this critical signaling cascade. Methionine has been shown to regulate mTORC1 via the T1R1/T1R3 taste receptors and also through S-adenosylmethionine (SAM)-dependent methylation events.[15][16]

Experimental Protocols

Determination of Aminoacylase 1 (ACY1) Activity

Principle: The enzymatic hydrolysis of N-acetyl-DL-methionine by ACY1 produces L-methionine. The reaction progress can be monitored by quantifying the substrate and product over time using 1H NMR spectroscopy.[8][9]

Materials:

-

N-acetyl-DL-methionine

-

Porcine kidney acylase 1 (or other source of ACY1)

-

Deuterium oxide (D2O)

-

Potassium phosphate buffer (pH 7.4) in D2O

-

NMR spectrometer and tubes

Procedure:

-

Prepare a stock solution of N-acetyl-DL-methionine in D2O buffered with potassium phosphate.

-

Prepare a stock solution of ACY1 in the same buffer.

-

Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution in an NMR tube.

-

Acquire 1H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to a specific proton of N-acetyl-DL-methionine and L-methionine (e.g., the α-proton).

-

Calculate the concentration of substrate and product at each time point.

-

Plot the initial reaction rates against substrate concentration to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.

Quantification of this compound by HPLC-MS/MS

Principle: This method allows for the sensitive and specific quantification of NALM in biological samples. Separation is achieved by high-performance liquid chromatography (HPLC), and detection is performed by tandem mass spectrometry (MS/MS).

Materials:

-

HPLC system coupled to a tandem mass spectrometer

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

-

Internal standard (e.g., isotopically labeled NALM)

-

Sample preparation reagents (e.g., protein precipitation solvent like methanol or acetonitrile)

Procedure:

-

Sample Preparation:

-

For cell or tissue samples, homogenize and extract metabolites using a cold solvent (e.g., 80% methanol).

-

For plasma or serum, perform protein precipitation.

-

Centrifuge to remove debris and collect the supernatant.

-

Spike with the internal standard.

-

-

HPLC Separation:

-

Inject the prepared sample onto the HPLC column.

-

Elute the analytes using a gradient of mobile phases A and B.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for NALM and the internal standard (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the NALM standard.

-

Calculate the concentration of NALM in the samples based on the peak area ratios of the analyte to the internal standard and the standard curve.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress induced by a peroxyl radical generator.[17][18]

Materials:

-

Human hepatocarcinoma HepG2 cells (or other suitable cell line)

-

96-well black, clear-bottom microplate

-

Cell culture medium

-

DCFH-DA solution

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (peroxyl radical initiator)

-

Quercetin (as a standard antioxidant)

-

This compound test solutions

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Treat the cells with different concentrations of NALM or quercetin for a specified time (e.g., 1 hour).

-

Add the DCFH-DA solution to each well and incubate.

-

Wash the cells with PBS.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time.

-

Calculate the CAA value by comparing the area under the curve of the fluorescence versus time plot for the NALM-treated cells to the control (AAPH-treated) cells.

Conclusion

This compound is more than just a simple precursor to L-methionine; it is a key player in cellular metabolism with significant implications for health and disease. Its role in replenishing the methionine pool directly impacts one-carbon metabolism, the synthesis of the critical methyl donor SAMe, and the production of the primary antioxidant glutathione. Furthermore, its potential to influence major signaling pathways like PI3K/Akt/mTOR opens up exciting avenues for therapeutic intervention in a variety of pathological conditions, including cancer and neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the metabolic and therapeutic potential of this compound. Future investigations focusing on the precise molecular mechanisms underlying its effects on cellular signaling and its efficacy in various in vivo models will be crucial for translating our understanding of NALM's metabolic roles into novel clinical applications.

References

- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 2. N-Acetylcysteine and allopurinol up-regulated the Jak/STAT3 and PI3K/Akt pathways via adiponectin and attenuated myocardial postischemic injury in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0011745) [hmdb.ca]

- 4. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 5. uniprot.org [uniprot.org]

- 6. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. azom.com [azom.com]

- 10. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 11. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Methionine Promotes Milk Protein and Fat Synthesis and Cell Proliferation via the SNAT2-PI3K Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of N-acetyl-L-methionine from L-methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-acetyl-L-methionine from its precursor, L-methionine. This derivative is of significant interest in the pharmaceutical and nutraceutical industries due to its enhanced stability and bioavailability in certain applications. This document details the prevalent synthetic methodologies, presents quantitative data for process optimization, and provides detailed experimental protocols.

Introduction

This compound is a chemically modified form of the essential amino acid L-methionine, where an acetyl group is attached to the alpha-amino group.[1] This modification can alter the compound's physicochemical properties, such as solubility and stability, making it a valuable ingredient in various formulations. The primary route for its synthesis is the acetylation of L-methionine, a process that can be achieved through several methods, with the use of acetic anhydride being the most common and industrially scalable approach.

Synthetic Methodologies

The most widely employed method for the synthesis of this compound is the reaction of L-methionine with acetic anhydride. This reaction can be performed under various conditions, influencing the yield, purity, and potential for side reactions. Key process parameters include pH, temperature, solvent, and the molar ratio of reactants.

Acetylation using Acetic Anhydride in Aqueous Alkali

A prevalent and high-yielding method involves the acetylation of L-methionine with acetic anhydride in an aqueous alkaline solution.[2] The alkali, typically sodium hydroxide or potassium hydroxide, serves to deprotonate the amino group of L-methionine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride. Maintaining a specific pH range is crucial to ensure the reaction proceeds efficiently while minimizing side reactions and racemization.

Acetylation in Organic Solvents

Alternatively, the reaction can be carried out in an organic solvent. This method can simplify the purification process, as the product may crystallize directly from the reaction mixture upon cooling.[3] The choice of solvent is critical; it must be inert to the reactants and provide appropriate solubility for the starting material and product at different temperatures.

Quantitative Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Method 1: Aqueous Alkali | Method 2: Organic Solvent |

| Starting Material | L-methionine | L-methionine |

| Acetylation Agent | Acetic Anhydride | Acetic Anhydride |

| Solvent | Water | Ethyl Acetate, Acetone |

| Base | Aqueous Alkali (e.g., NaOH) | Not explicitly required |

| Temperature | 20°C to 60°C (preferably 30°C to 50°C) | Elevated, not exceeding 100°C |

| pH | 6.5 to 10.0 (preferably 7.0 to 9.5) | Not applicable |

| Molar Ratio (Acetic Anhydride:L-methionine) | 1.05 to 1.70 (preferably 1.10 to 1.30) | Slightly in excess of equimolar |

Table 2: Yield and Purity of this compound

| Outcome | Method 1: Aqueous Alkali | Method 2: Organic Solvent |

| Reported Yield | At least 90% | High, with direct crystallization |

| Purity | Optically-pure | 98.5% |

| Potential Byproducts | 4-(β-methylmercaptoethyl) oxazolone-5 | N-acetyl methionylmethionine |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using the aqueous alkali method, based on established protocols.[2]

Materials and Equipment

-

L-methionine

-

Acetic anhydride

-

Sodium hydroxide (or other suitable alkali)

-

Sulfuric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Activated carbon

-

Reaction vessel with stirring and temperature control

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Crystallization vessel

-

Filtration apparatus (e.g., suction filter)

-

Drying oven (vacuum)

Procedure

-

Dissolution of L-methionine: Dissolve L-methionine in water in the reaction vessel.

-

pH Adjustment: Adjust the pH of the solution to between 6.5 and 10.0 by the addition of an aqueous alkali solution.

-

Addition of Acetic Anhydride: While maintaining the temperature between 20°C and 60°C and the pH within the desired range, slowly add acetic anhydride to the reaction mixture with vigorous stirring. The pH should be continuously monitored and maintained by the addition of alkali.

-

Reaction Completion: After the addition of acetic anhydride is complete, continue stirring the mixture at the same temperature until the reaction is complete.

-

Acidification: Cool the reaction mixture and acidify it with an acid such as sulfuric acid.

-

Extraction: Extract the this compound from the aqueous solution using a suitable organic solvent like ethyl acetate. The heavier aqueous phase can be successively extracted to maximize recovery.

-

Washing and Concentration: Combine the organic extracts and wash with water. Concentrate the organic phase under reduced pressure.

-

Decolorization and Crystallization: Treat the concentrated solution with activated carbon and heat briefly. Filter the hot solution and then cool the filtrate to induce crystallization of this compound.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold water, and dry under vacuum at an appropriate temperature (e.g., 50°C).

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the underlying reaction mechanism.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Reaction mechanism of L-methionine acetylation with acetic anhydride.

References

An In-depth Technical Guide to the Enzymatic Conversion of N-acetyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic hydrolysis of N-acetyl-L-methionine, a key reaction in biotechnology and pharmaceutical development. The focus is on the primary enzyme responsible, Aminoacylase I, its kinetic properties, detailed experimental protocols for its study, and its industrial applications.

Introduction: The Role of Aminoacylase I

The enzymatic conversion of this compound is a hydrolysis reaction that yields L-methionine and acetate. This biotransformation is of significant interest, particularly for the industrial production of optically pure L-amino acids.[1] The process often starts with a racemic mixture of N-acetyl-DL-amino acids, and the stereospecificity of the enzyme allows for the selective deacetylation of the L-enantiomer.[1] The resulting L-amino acid can then be easily separated from the unreacted N-acetyl-D-amino acid.[1]

The enzyme primarily responsible for this conversion is Aminoacylase I (ACY1), formally known as N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14).[1] ACY1 is a cytosolic, homodimeric metalloenzyme that requires zinc for its catalytic activity.[1][2][3] It is found in a variety of organisms, from mammals to microorganisms, with the highest concentrations in the kidneys of mammals.[3][4] In a biological context, ACY1 is involved in the breakdown and salvage of N-acetylated amino acids generated during intracellular protein catabolism.[5][6]

The Enzymatic Reaction: Mechanism and Specificity

Aminoacylase I catalyzes the hydrolysis of the amide bond in this compound, as depicted below. The reaction is a classic example of Michaelis-Menten kinetics.[7] The enzyme exhibits high specificity for N-acyl-L-amino acids, with a clear preference for substrates with hydrophobic side chains.[8][9] The acyl group is also a determinant of specificity, with a preference for short-chain acyl moieties like the acetyl group.[4] N-acyl-D-amino acids are not hydrolyzed, which is the basis for its use in the resolution of racemic mixtures.[10]

The catalytic mechanism involves a zinc ion (Zn²⁺) coordinated in the active site, which polarizes a water molecule.[1] This facilitates a nucleophilic attack on the carbonyl carbon of the substrate's acyl group, leading to the cleavage of the amide bond and the release of L-methionine and acetate.[1]

Caption: Enzymatic hydrolysis of this compound by Aminoacylase I.

Quantitative Data: Kinetic Parameters

The efficiency of Aminoacylase I in converting this compound can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an indicator of the enzyme's affinity for the substrate, with a lower value suggesting higher affinity.[7] Vmax represents the maximum rate of the reaction at saturating substrate concentrations.[7]

Kinetic Parameters for this compound

The following table summarizes the reported Km values for the hydrolysis of this compound by Aminoacylase I from various sources.

| Enzyme Source | Km (mM) | Vmax | kcat (s⁻¹) | Notes | Reference |

| Porcine Kidney | 0.99 | - | - | - | [10] |

| Porcine Kidney | 5 ± 1 | - | - | Assay at pH 7.5 | [11] |

| Porcine Kidney | 0.24 (mol/L) | 0.3152 (mmol L⁻¹s⁻¹) | - | Monitored by ¹H NMR | [7] |

| Pyrococcus furiosus | High Km | - | - | Optimal activity at 100°C, pH 6.5 | [12] |

Substrate Specificity of Porcine Kidney Aminoacylase I

Aminoacylase I from porcine kidney demonstrates broad substrate specificity, with a preference for N-acetylated amino acids with unbranched, hydrophobic side chains.[8] The catalytic efficiency generally increases with the hydrophobicity of the amino acid side chain.[8]

| Substrate | Relative Hydrolysis Rate (%) | Km (mM) |

| This compound | 100 | 0.99 |

| N-acetyl-L-glutamate | - | 10.2 |

| N-acetyl-L-phenylalanine | - | 5.5 |

| N-chloroacetyl-L-alanine | - | - |

| N-chloroacetyl-L-phenylalanine | - | - |

| N-chloroacetyl-L-methionine | - | - |

| N-chloroacetyl-L-leucine | - | - |

| N-chloroacetyl-L-norleucine | - | - |

| N-chloroacetyl-L-tryptophan | - | - |

(Note: A comprehensive table with relative hydrolysis rates for all listed substrates was not available in the search results. The listed substrates are known to be hydrolyzed by the enzyme.[9][10])

Experimental Protocols

This section provides detailed methodologies for the purification of Aminoacylase I and the subsequent analysis of its activity.

Purification of Aminoacylase I from Porcine Kidney

A simplified and effective method for the purification of Aminoacylase I takes advantage of its increased stability in the presence of cobalt ions.[13]

Materials:

-

Fresh or frozen porcine kidneys

-

0.9% NaCl solution

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Cobalt chloride (CoCl₂)

-

Ammonium sulfate

-

Centrifuge

-

Heating bath

Protocol:

-

Homogenization: Decapsulate and mince fresh porcine kidneys. Homogenize the tissue in 3 volumes of cold 0.9% NaCl solution.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

Heat Treatment: Add CoCl₂ to the supernatant to a final concentration of 0.25 mM.[13] Heat the solution in a water bath at 70°C for 10 minutes.[14] This step denatures a significant portion of contaminating proteins.[14]

-

Centrifugation: Cool the solution on ice and centrifuge at 10,000 x g for 30 minutes to remove the precipitated proteins.

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring on ice. Allow proteins to precipitate for at least 1 hour.

-

Collection and Dialysis: Collect the precipitate by centrifugation at 10,000 x g for 30 minutes. Resuspend the pellet in a minimal volume of 50 mM potassium phosphate buffer (pH 7.0) and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Further Purification (Optional): For higher purity, the dialyzed sample can be subjected to further chromatographic steps such as ion exchange chromatography and gel filtration.[14]

Enzyme Activity Assays

The activity of Aminoacylase I can be determined by measuring the rate of L-methionine formation from this compound. Several methods are available.

4.2.1 Spectrophotometric Assay using Ninhydrin

This is a classic colorimetric method that detects the amino group of the liberated L-methionine.[12][15]

Reagents:

-

Ninhydrin reagent (e.g., 2% ninhydrin in ethanol or a commercially available stabilized reagent).[16]

-

Substrate solution: this compound (e.g., 30 mM) in a suitable buffer (e.g., 50 mM MOPS, pH 6.5 or 50 mM phosphate buffer, pH 7.0).[12][17]

-

L-methionine standard solutions for calibration curve.

-

Trichloroacetic acid (TCA) solution (15% w/v) to stop the reaction.[12]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine 250 µL of substrate solution and 200 µL of buffer. Pre-incubate at the desired temperature (e.g., 37°C or higher for thermostable enzymes).[12]

-

Initiate Reaction: Add 50 µL of the enzyme solution to start the reaction. Mix gently.

-

Incubation: Incubate for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.[12]

-

Stop Reaction: Terminate the reaction by adding 500 µL of 15% TCA.[12]

-

Color Development: To a new tube, add an aliquot of the reaction mixture, ninhydrin reagent, and heat in a boiling water bath for a specified time (e.g., 15 minutes).[16]

-

Measurement: After cooling, measure the absorbance of the purple color at 570 nm using a spectrophotometer.[15]

-

Quantification: Determine the concentration of L-methionine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-methionine.

4.2.2 ¹H NMR Spectroscopy for Kinetic Analysis

This method allows for real-time monitoring of both substrate consumption and product formation.[7]

Materials:

-

NMR spectrometer (e.g., 60 MHz or higher)

-

NMR tubes

-

N-acetyl-DL-methionine stock solution (e.g., 400 mM in D₂O with KH₂PO₄ buffer, pH adjusted to 7).[7]

-

Aminoacylase I stock solution in D₂O (e.g., 1 mg/mL) containing CoCl₂.[7]

Protocol:

-

Sample Preparation: In an NMR tube, place 500 µL of the N-acetyl-DL-methionine stock solution.[7]

-

Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the substrate before adding the enzyme.

-

Initiate Reaction: Add 100 µL of the enzyme solution to the NMR tube, mix vigorously, and immediately place it in the NMR spectrometer.[7]

-

Time-course Measurement: Acquire ¹H NMR spectra at regular intervals (e.g., every 4 minutes for 2 hours).[7]

-

Data Analysis: Monitor the decrease in the integral of the α-methine proton signal of this compound (around 4.25 ppm) and the increase in the integral of the α-methine proton signal of L-methionine (around 3.85 ppm).[7] The reaction rate can be calculated from the change in substrate or product concentration over time. This data can then be used to generate Michaelis-Menten and Lineweaver-Burk plots to determine Km and Vmax.[7]

Caption: Workflow for determining the kinetic parameters of Aminoacylase I.

Industrial Applications and Significance

The primary industrial application of Aminoacylase I is in the production of enantiomerically pure L-amino acids.[1] This enzymatic resolution process is a more environmentally friendly and efficient alternative to chemical synthesis methods.[12] To enhance reusability and stability, and to facilitate continuous processing, Aminoacylase I is often immobilized on solid supports.[18][19][20] The first large-scale industrial application of an immobilized enzyme was, in fact, an aminoacylase from Aspergillus oryzae immobilized on DEAE-Sephadex for L-amino acid synthesis in 1969.[19]

Caption: Substrate preference of Aminoacylase I active site.

The development of robust and efficient immobilized Aminoacylase I bioreactors continues to be an area of active research, aiming to improve the economics of L-amino acid production for the pharmaceutical, food, and feed industries.

References

- 1. Aminoacylase - Wikipedia [en.wikipedia.org]

- 2. static.abclonal.com [static.abclonal.com]

- 3. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 4. researchgate.net [researchgate.net]

- 5. You are being redirected... [bio-world.com]

- 6. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoacylase from Aspergillus oryzae. Comparison with the pig kidney enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. [Method of measuring activity of amino acid acylase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified purification method of aminoacylase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new method for the isolation of aminoacylase from mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. benchchem.com [benchchem.com]

- 17. A new method for the assay of aminoacylase: elaboration of a fixed-incubation method for routine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nottingham.ac.uk [nottingham.ac.uk]

- 19. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

N-acetyl-L-methionine: A Potent Reactive Oxygen Species Scavenger for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-methionine (NALM) is emerging as a superior scavenger of reactive oxygen species (ROS), offering significant potential in the development of therapeutics targeting oxidative stress-mediated pathologies. As a derivative of the essential amino acid L-methionine, NALM demonstrates enhanced protective effects against cellular and molecular damage induced by a broad spectrum of ROS. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with the antioxidant properties of NALM. Key quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.

Introduction to this compound and Oxidative Stress

Reactive oxygen species, including free radicals like superoxide (O₂⁻) and hydroxyl (•OH), and non-radical species such as hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound (NALM) is a nutritionally and metabolically equivalent derivative of L-methionine. Its superior ROS scavenging capabilities have been highlighted in recent scientific literature.[1] The acetylation of the amino group in methionine is proposed to enhance its stability and bioavailability, making it a promising candidate for therapeutic applications aimed at mitigating oxidative damage.

Mechanisms of ROS Scavenging by this compound

The antioxidant activity of NALM is multifaceted, involving both direct scavenging of ROS and the modulation of endogenous antioxidant defense systems.

Direct Scavenging of Reactive Oxygen Species

The thioether group in the methionine side chain is susceptible to oxidation by various ROS, effectively neutralizing these damaging species.[1] This direct interaction is a key feature of its protective capacity. Studies have demonstrated the efficacy of NALM in protecting proteins, such as human serum albumin (HSA), from oxidative damage induced by peroxynitrite and hydroxyl radicals.[2]

Upregulation of Endogenous Antioxidant Defenses via the Nrf2-ARE Pathway

A critical mechanism underlying the antioxidant effects of NALM is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct studies on NALM are emerging, strong evidence from studies on L-methionine, its parent compound, indicates that it can activate Nrf2 by inhibiting its negative regulators, Kelch-like ECH-associated protein 1 (Keap1) and Cullin 3 (Cul3).[3]

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like NALM, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter regions of various antioxidant genes, and initiate their transcription.

The downstream targets of the Nrf2-ARE pathway include a suite of cytoprotective enzymes and proteins:

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone free radicals.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that detoxify superoxide radicals and hydrogen peroxide.

dot

Quantitative Data on Antioxidant Efficacy

The protective effects of NALM against oxidative damage have been quantified in several studies. The following tables summarize key findings, providing a basis for comparing its efficacy.

Table 1: Protection of Recombinant Human Serum Albumin (rHSA) from Oxidation by this compound

Data extracted from a study comparing the protective effects of this compound (N-AcMet) and N-acetyl-L-tryptophan (N-AcTrp) on rHSA exposed to the oxidant chloramine-T (CT).[2]

| Parameter | Condition | Value (Mean ± SD) |

| Advanced Oxidation Protein Products (AOPP) (µM) | Control (untreated rHSA) | 5.3 ± 1.3 |

| CT-treated rHSA | 62.5 ± 2.3 | |

| CT-treated rHSA + N-AcMet | 25.4 ± 1.8 | |

| CT-treated rHSA + N-AcTrp | 40.2 ± 2.1 | |

| Carbonyl Content (nmol/mg protein) | Control (untreated rHSA) | 1.2 ± 0.2 |

| CT-treated rHSA | 8.5 ± 0.5 | |

| CT-treated rHSA + N-AcMet | 3.1 ± 0.3 | |

| CT-treated rHSA + N-AcTrp | 5.8 ± 0.4 |

Table 2: Radical Scavenging Activity of this compound in the Presence of rHSA

This table presents the relative scavenging activity of different rHSA preparations against peroxynitrite and hydroxyl radicals.[2]

| Radical Species | Condition | Relative Scavenging Activity (%) |

| Peroxynitrite | Control (untreated rHSA) | 100 |

| CT-treated rHSA | 45.2 ± 3.5 | |

| CT-treated rHSA + N-AcMet | 85.1 ± 4.2 | |

| CT-treated rHSA + N-AcTrp | 60.3 ± 3.8 | |

| Hydroxyl Radical (•OH) | Control (untreated rHSA) | 100 |

| CT-treated rHSA | 38.7 ± 2.9 | |

| CT-treated rHSA + N-AcMet | 79.5 ± 4.1 | |

| CT-treated rHSA + N-AcTrp | 55.6 ± 3.3 |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the ROS scavenging and antioxidant properties of NALM.

dot

Cellular Reactive Oxygen Species (ROS) Measurement using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay measures the overall intracellular ROS levels.

Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell number to approximately 1 x 10⁶ cells/mL.

-

Cell Treatment: Treat cells with various concentrations of NALM for a predetermined time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

DCFH-DA Loading: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add the oxidative stressor (e.g., H₂O₂) in PBS to the appropriate wells and incubate for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

This assay quantifies the end-products of lipid peroxidation.

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

Protocol:

-